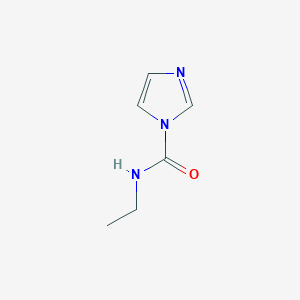

N-Ethyl-1-imidazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Ethyl-1-imidazolecarboxamide” is a chemical compound with the CAS Number: 58124-84-8 . It has a molecular weight of 139.16 . The IUPAC name for this compound is N-ethyl-1H-imidazole-1-carboxamide .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds constructed during the formation of the imidazole are a key focus of these methodologies .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Molecular docking simulation of similar molecules has been carried out to evaluate their theoretical binding affinities .Chemical Reactions Analysis

Imidazoles, including this compound, are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .科学的研究の応用

Corrosion Inhibition

An experimental and theoretical study highlighted the efficiency of imidazoline derivatives, including compounds similar to N-Ethyl-1-imidazolecarboxamide, as corrosion inhibitors. These compounds exhibit significant corrosion inhibition properties due to their active sites and geometric configuration, which promote coordination with metal surfaces, thus preventing corrosion in acid media (Cruz et al., 2004).

Drug Design and Development

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and investigated for their anti-tubercular activity. These compounds demonstrated excellent in vitro activity against both drug-sensitive and multi-drug-resistant Mycobacterium tuberculosis strains, showcasing their potential as new anti-TB agents (Li et al., 2020).

Transcription Regulation

Synthetic DNA-binding ligands, including pyrrole-imidazole polyamides, have been designed to interfere with transcription factor binding and regulate gene expression. These compounds have shown the capability to inhibit the DNA binding activity of transcription factors such as Ets-1 and NF-κB, demonstrating a novel approach to gene regulation and potential therapeutic applications (Dickinson et al., 1999).

Antimicrobial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have also been recognized for their antimicrobial properties. Several studies have focused on designing and synthesizing these derivatives to target specific microbial strains, including Mycobacterium tuberculosis, demonstrating their significant antimicrobial efficacy and potential as antimicrobial agents (Lv et al., 2017).

将来の方向性

作用機序

Target of Action

Imidazole derivatives, which include n-ethyl-1-imidazolecarboxamide, are known to interact with a variety of enzymes and proteins .

Mode of Action

It’s known that imidazole derivatives can form hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways, including the biosynthesis of histidine and purines . It’s possible that this compound could influence these or related pathways.

Result of Action

The interaction of imidazole derivatives with various enzymes and proteins can lead to a range of biological effects .

特性

IUPAC Name |

N-ethylimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIMHJTXBDWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2547324.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2547327.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)